

Preliminary Toxicity Profile of BFC1108: An In-Depth Technical Guide

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Compound: **BFC1108** Class: Small Molecule Kinase Inhibitor Therapeutic Target: Hypothetical Kinase HK1 (HypeKinase 1) Indication: Investigational drug for solid tumors

This document provides a preliminary overview of the non-clinical toxicity profile of **BFC1108**, a novel inhibitor of HypeKinase 1 (HK1). The following sections detail the methodologies and results from key in vitro and in vivo toxicology studies designed to characterize its safety profile.

Executive Summary

BFC1108 is a potent inhibitor of HK1. Preclinical evaluation has identified a generally acceptable toxicity profile, with manageable off-target effects. The primary toxicity concerns identified at this stage are dose-dependent hepatotoxicity and mild cardiovascular effects at higher concentrations. The No-Observed-Adverse-Effect-Level (NOAEL) has been established in rodent studies to guide future clinical trial design.

In Vitro Toxicity Cytotoxicity in Human Cell Lines

Objective: To determine the cytotoxic potential of **BFC1108** against a panel of human cell lines.

Experimental Protocol: Human cancer cell lines (HepG2, HEK293, and MCF-7) were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight. **BFC1108** was dissolved in DMSO and added to the culture medium at final concentrations ranging from 0.1 μ M to 100 μ M. The final DMSO concentration was maintained at 0.1% in all wells. Cells were



incubated for 72 hours at 37°C in a 5% CO₂ humidified atmosphere. Cell viability was assessed using a CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels. Luminescence was recorded using a plate reader, and the IC₅₀ (half-maximal inhibitory concentration) values were calculated using a four-parameter logistic curve fit.

Data Presentation:

Table 1: In Vitro Cytotoxicity of BFC1108 (IC50 Values)

Cell Line	Tissue of Origin	IC50 (μM)
HepG2	Liver Carcinoma	25.4
HEK293	Embryonic Kidney	48.2

| MCF-7 | Breast Carcinoma | > 100 |

hERG Channel Assay

Objective: To assess the potential for **BFC1108** to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, a key indicator of pro-arrhythmic risk.

Experimental Protocol: The effect of **BFC1108** on the hERG potassium channel was evaluated using an automated patch-clamp system on HEK293 cells stably expressing the hERG channel. Cells were exposed to **BFC1108** at concentrations ranging from 0.1 μ M to 30 μ M. The vehicle control was 0.1% DMSO. The cells were subjected to a voltage pulse protocol to elicit hERG tail currents. The inhibition of the peak tail current was measured and the IC50 value was determined by plotting the percentage of inhibition against the compound concentration.

Data Presentation:

Table 2: hERG Channel Inhibition by **BFC1108**

Compound	IC ₅₀ (μM)

| **BFC1108** | 18.7 |



In Vivo Toxicity Acute Toxicity in Sprague-Dawley Rats

Objective: To determine the acute toxicity and estimate the LD₅₀ (lethal dose, 50%) of **BFC1108** in rats following a single oral dose.

Experimental Protocol: Male and female Sprague-Dawley rats (8-10 weeks old) were administered a single oral gavage dose of **BFC1108** at 500, 1000, and 2000 mg/kg. A control group received the vehicle (0.5% methylcellulose in water). Animals were observed for clinical signs of toxicity at 1, 2, 4, and 6 hours post-dosing and then daily for 14 days. Body weights were recorded on days 0, 7, and 14. At the end of the study, all surviving animals were euthanized, and a gross necropsy was performed.

Data Presentation:

Table 3: Acute Oral Toxicity of **BFC1108** in Rats

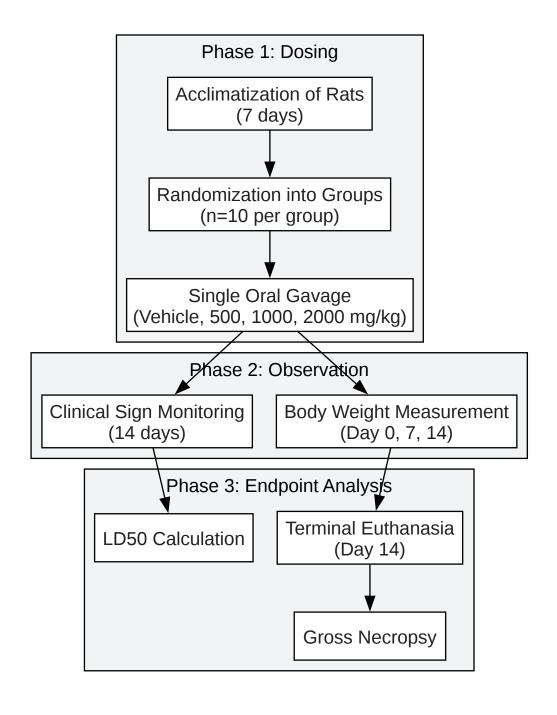
Dose (mg/kg)	Sex	Mortality (n/total)	Clinical Signs
500	M/F	0/10	No significant findings
1000	M/F	2/10	Lethargy, piloerection within 4 hours
2000	M/F	6/10	Severe lethargy, ataxia, mortality within 24 hours

| LD50 Estimate | M/F | ~1500 mg/kg | |

Mechanistic Insights & Visualizations Experimental Workflow for Acute Toxicity Study

The following diagram outlines the workflow for the in vivo acute toxicity assessment of **BFC1108**.





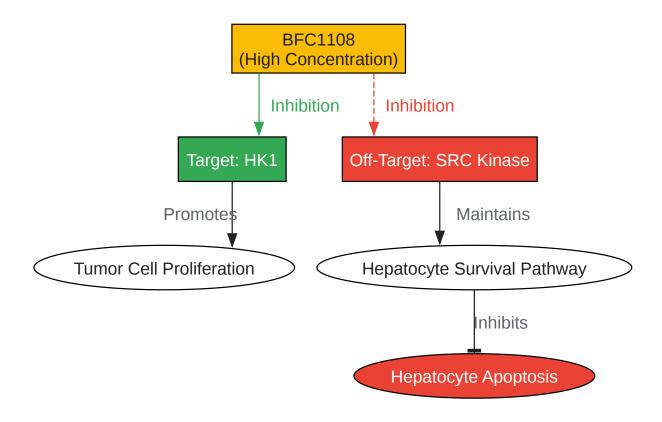
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Caption: Workflow for the in vivo acute toxicity study of **BFC1108**.

Hypothetical Off-Target Signaling Pathway

The observed hepatotoxicity at higher doses may be linked to off-target inhibition of SRC kinase, a non-receptor tyrosine kinase involved in cell survival pathways. Inhibition of SRC can lead to an increase in pro-apoptotic signals, particularly in metabolically active hepatocytes.





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Caption: Hypothetical off-target signaling pathway for **BFC1108**-induced hepatotoxicity.

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